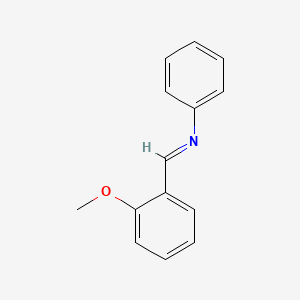

1-(2-methoxyphenyl)-N-phenylmethanimine

Description

Structure

3D Structure

Properties

CAS No. |

3369-37-7 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C14H13NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-11H,1H3 |

InChI Key |

HBBUHFXBDZPAMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=NC2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of 1 2 Methoxyphenyl N Phenylmethanimine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 1-(2-methoxyphenyl)-N-phenylmethanimine, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. rsc.org The characteristic imine proton (-CH=N-) gives rise to a singlet signal at approximately 8.92 ppm. rsc.org The aromatic protons, located on the two phenyl rings, resonate in the region of 6.91 to 8.16 ppm. rsc.org Specifically, the proton on the carbon adjacent to the methoxy (B1213986) group and the imine function appears as a doublet of doublets between δ 8.16 and 8.14 ppm. rsc.org Other aromatic protons are observed as a series of multiplets and distinct signals in the ranges of 7.43-7.35 ppm, 7.22-7.20 ppm, 7.05-7.01 ppm, and 6.93-6.91 ppm. rsc.org The methoxy group (-OCH₃) protons are readily identified by a sharp singlet at 3.85 ppm. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Imine (CH=N) | 8.92 | Singlet |

| Aromatic | 8.16 - 8.14 | Doublet of Doublets |

| Aromatic | 7.43 - 7.35 | Multiplet |

| Aromatic | 7.22 - 7.20 | Multiplet |

| Aromatic | 7.05 - 7.01 | Triplet |

| Aromatic | 6.93 - 6.91 | Doublet |

| Methoxy (OCH₃) | 3.85 | Singlet |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. rsc.org

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure by detailing the carbon framework. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the imine carbon atom (C=N) shows a characteristic signal. The aromatic carbons of the two rings are observed within the typical range for such structures. The carbon of the methoxy group (-OCH₃) also presents a distinct signal.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-O | ~157 |

| Imine (C=N) | ~155 |

| Aromatic | ~120 - 135 |

| Methoxy (OCH₃) | ~55 |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers insights into the functional groups and bonding arrangements within the molecule.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. A prominent feature in the spectrum is the stretching vibration of the imine (C=N) bond, which typically appears in the region of 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-N single bond stretching is expected in the 1250-1335 cm⁻¹ range for aromatic amines. np-mrd.org The presence of the methoxy group is confirmed by C-O stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Imine C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | ~1450 - 1600 |

| C-N Stretch | 1250 - 1335 |

| C-O Stretch (Aryl Ether) | ~1250 |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely available, the technique is valuable for observing symmetric vibrations and skeletal modes of the aromatic rings, which may be weak or absent in the IR spectrum. The C=N stretching vibration is also expected to be Raman active.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the imine group and within the methoxyphenyl moiety, leading to the formation of characteristic fragment ions. Analysis of these fragments can provide further confirmation of the compound's structure.

X-ray Diffraction Studies

A search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) crystallography.netcrystallography.net revealed no deposited crystal structure for this compound. Consequently, no experimental data for its crystallographic parameters are available. For context, related but structurally distinct compounds have been characterized, providing insight into the types of structures these molecules can form. nih.govnih.gov

Table 1: Crystallographic Data for this compound This table is intentionally left blank as no published crystallographic data are available for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.26 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

As no single-crystal X-ray structure has been published for this compound, a definitive analysis of its dihedral angles and solid-state conformation is not possible. Studies on analogous structures show that the dihedral angle between the two phenyl rings in benzylideneanilines can vary significantly, influencing the molecular packing and properties. researchgate.net

Table 2: Selected Dihedral Angles for this compound This table is intentionally left blank as no published crystallographic data are available for this compound.

| Atoms | Angle (°) |

|---|---|

| C(Ar1)-N=C-C(Ar2) | Data not available |

| Dihedral Angle (Ar1/Ar2) | Data not available |

Compound Names Mentioned

Inability to Generate Article on the Spectroscopic and Structural Analysis of this compound Due to Lack of Published Crystallographic Data

A comprehensive search of scientific literature and chemical databases has revealed a critical lack of publicly available data necessary to construct the requested article on "this compound." Specifically, no crystallographic or powder diffraction data for this compound could be located, which are essential for fulfilling the requirements of the specified outline.

The user's request was to generate a detailed scientific article focusing on the spectroscopic and advanced structural elucidation of this compound. The outline explicitly required sections on the investigation of intermolecular interactions, such as C-H...O hydrogen bonding in its crystal packing, and X-ray Powder Diffraction (XRD) for crystalline phase analysis.

However, research indicates that this compound is a yellow liquid at ambient temperature rsc.org. The analysis of crystal structure and intermolecular packing through techniques like single-crystal X-ray diffraction and X-ray Powder Diffraction (XRD) is contingent on the material being in a solid, crystalline form. While it is theoretically possible to crystallize this compound at low temperatures, no published studies detailing such a process or the subsequent structural analysis were found.

The performed searches for the crystal structure, C-H...O hydrogen bonding analysis, and XRD powder pattern of this compound did not yield any specific results for this exact compound. The available literature discusses these analytical techniques in the context of other, structurally related Schiff bases or compounds containing a methoxyphenyl group, but this information is not transferable to the target molecule as per the strict instructions of the request.

Without access to the primary crystallographic data—such as a CIF (Crystallographic Information File) or detailed structural reports—and experimental XRD patterns, any attempt to write the sections on intermolecular interactions and crystalline phase analysis would amount to speculation or the fabrication of data. This would violate the core principles of scientific accuracy and the responsible use of information.

Therefore, due to the absence of the required foundational data in the public domain, it is not possible to generate the requested article while adhering to the specified outline and maintaining the required standard of scientific rigor and accuracy.

Reactivity Profiles and Mechanistic Investigations of 1 2 Methoxyphenyl N Phenylmethanimine

Oxidation Reactions

Oxidation reactions of imines can target the imine bond itself or proceed via coupling mechanisms, leading to a diverse range of products.

The oxidation of the nitrogen atom in an imine leads to the formation of a nitrone, also known as an imine oxide. These 1,3-dipolar species are valuable intermediates in organic synthesis, particularly for the construction of nitrogenous heterocycles through [3+2] cycloaddition reactions. While the direct oxidation of 1-(2-methoxyphenyl)-N-phenylmethanimine to its corresponding nitrone, (Z)-1-(2-Methoxyphenyl)-N-phenylmethanimine Oxide, is not extensively detailed in readily available literature, the general transformation is a well-established process. Typically, this conversion is achieved using oxidizing agents like peroxy acids (e.g., m-CPBA).

The resulting nitrone possesses a zwitterionic character and can exist as Z or E isomers with respect to the C=N bond. The stereochemistry is influenced by the substituents on both the carbon and nitrogen atoms. For example, the related compound, (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, has been synthesized and its crystal structure analyzed, confirming the Z-configuration and a non-coplanar arrangement between the formamidine (B1211174) oxide backbone and the attached phenyl rings. nih.gov Such structural studies are crucial for understanding the stereochemical outcomes of subsequent reactions involving these nitrones.

The synthesis of imines, including this compound, can be accomplished through the oxidative coupling of primary amines or the coupling of primary alcohols with primary amines. These methods are considered green and efficient alternatives to traditional condensation reactions, which often produce water as a byproduct.

Various catalytic systems have been developed to facilitate these transformations under mild conditions, often using air or other environmentally benign oxidants. For instance, manganese oxides supported on hydroxyapatite (B223615) (MnOx/HAP) have demonstrated high activity and selectivity for the direct imine formation from alcohols and amines using air as the terminal oxidant. beilstein-journals.org The amphoteric nature of such catalysts is crucial for achieving high yields. beilstein-journals.org Other successful protocols utilize different catalysts and oxidants, highlighting the versatility of this approach. nih.govrsc.org

The table below summarizes various catalytic systems used for the oxidative coupling synthesis of imines, a reaction class that can produce this compound.

| Catalyst System | Oxidant | Substrates | Key Features |

| MnOx/HAP | Air | Alcohols and Amines | High activity and selectivity, reusable catalyst. beilstein-journals.org |

| Cu/Chitosan Beads | TBHP | Primary Amines | High conversion and yield in CH3CN. rsc.org |

| α-MnO | TBHP | Primary Amines | Long-life stability of the catalyst. nih.gov |

| Ag/TiO2 | N2O (Nitrous Oxide) | Amines or Alcohols and Amines | Photocatalytic process, high selectivity compared to O2. |

| Mn1Zr0.5Oy | Air | Alcohols and Amines | Works effectively at room temperature, high yield. mdpi.com |

Reduction Reactions

The C=N double bond of this compound is readily reduced to form the corresponding secondary amine, N-(2-methoxybenzyl)aniline. This transformation is a cornerstone of synthetic chemistry for producing substituted amines.

The reduction of the imine functionality is a fundamental method for preparing amines. acs.org This can be achieved using various reducing agents, including metal hydrides like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. A widely used and versatile method is the catalytic hydroboration of the imine, which proceeds under relatively mild conditions. acs.org Following the hydroboration step, the resulting borylated amine intermediate is typically hydrolyzed, often with an acidic workup (e.g., using HCl), to yield the final secondary amine, which can be isolated as its ammonium (B1175870) salt. nih.govacs.org

Hydroboration represents a powerful and atom-economical method for the reduction of imines. nih.gov The reaction involves the addition of a boron-hydride bond across the C=N double bond. Pinacolborane (HBpin) is a common hydroborating agent used for this purpose. nih.govacs.org The reaction can be performed without a catalyst but is often accelerated by the use of metal-based or metal-free catalysts. researchgate.netrsc.org

Iron-catalyzed hydroboration has emerged as an efficient method, tolerating a wide range of functional groups on the imine substrate. nih.govacs.org Mechanistic studies, combining computational and experimental data, have provided deep insights into the reaction pathways. researchgate.netrsc.org For instance, some boron Lewis acid-catalyzed reactions proceed via a hydride transfer mechanism, while others may involve a σ-bond metathesis pathway. researchgate.netrsc.org

The table below details representative conditions for the hydroboration of imines, which are applicable to this compound.

| Catalyst | Hydroborating Agent | Substrate Type | Reaction Conditions | Product |

| dppBIANFe(Tol) | HBpin (1.5 equiv.) | N-benzylideneaniline | Toluene, 70 °C, NaOtBu (additive) | Corresponding borylated amine / secondary amine. nih.govacs.org |

| BArF3 | HBpin | N-(α-methylbenzylidene)aniline | Catalyst-promoted hydride transfer | Corresponding borylated amine / secondary amine. researchgate.netrsc.org |

| BH3·SMe2 | HBpin | N-benzylideneaniline | Efficient catalysis for various imines | Corresponding borylated amine / secondary amine. researchgate.netrsc.org |

Cycloaddition Reactions

The imine functional group in this compound can participate in cycloaddition reactions, acting as a 2π component (dienophile or dipolarophile). Furthermore, its oxidized form, the corresponding nitrone, can act as a 4π component (1,3-dipole). These reactions are powerful tools for constructing cyclic and heterocyclic systems with high stereocontrol.

Imines can act as heterodienophiles in [4+2] Diels-Alder reactions, reacting with conjugated dienes to form six-membered nitrogen-containing heterocycles. The reactivity of the imine is often enhanced by a Lewis acid catalyst or by the presence of electron-withdrawing groups on the nitrogen atom. acs.org For example, N-aryl imines, generated in situ from anilines and aldehydes, can undergo [4+2] cycloaddition with dienophiles like indene (B144670) to produce complex quinoline (B57606) structures. nih.gov Similarly, copper-catalyzed inverse electron demand [4+2] cycloadditions between imines and N-sulfonyl acylketenimines have been developed to synthesize functionalized oxazines. mdpi.com

When oxidized to a nitrone, the molecule can undergo [3+2] cycloaddition reactions with alkenes or alkynes. This reaction is a highly efficient method for synthesizing five-membered isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively.

The table below summarizes different types of cycloaddition reactions where imines or their derivatives serve as key components.

| Reaction Type | Imine/Derivative Role | Reaction Partner | Product Type | Key Features |

| [4+2] Cycloaddition | Heterodienophile | Conjugated Diene | Tetrahydroquinolines | Lewis acid catalysis often required. acs.org |

| [4+2] Cycloaddition | Dienophile | Indene (Dienophile) | Indeno[2,1-c]quinolines | One-pot, three-component reaction. nih.gov |

| Inverse Demand [4+2] | Dienophile | N-sulfonyl acylketenimine (Diene) | 1,3-Oxazine derivatives | Copper-catalyzed tandem reaction. mdpi.com |

| Asymmetric [4+2] | Heterodiene | Allenoate | 4H-Chromene derivatives | Catalyzed by Cs2CO3 with high diastereoselectivity. rsc.org |

| [3+2] Cycloaddition | 1,3-Dipole (as Nitrone) | Alkene/Alkyne | Isoxazolidines/Isoxazolines | Construction of 5-membered heterocycles. |

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones leading to Isoxazolidines for Imine Oxide Derivatives)

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Specifically, the reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) is a well-established route to isoxazolidine derivatives. hanze.nl This reaction can create up to three new contiguous stereocenters in a single step, making it highly valuable in stereoselective synthesis. nih.gov

Despite the synthetic utility of this reaction, a thorough search of scientific databases yields no specific examples of This compound acting as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. While imines can be precursors to other 1,3-dipoles like azomethine ylides, which then undergo cycloaddition, research detailing this pathway for this specific compound is not available. nih.govclockss.org A related compound, (Z)-N-(2,6-diisopropylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, which is an imine oxide derivative (a class of nitrones), has been synthesized and characterized, but its formation did not involve a cycloaddition with the title imine. nih.gov

Povarov [4+2] Cycloaddition Reactions in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolines, Quinolines)

The Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, is a prominent method for synthesizing nitrogen-containing heterocycles such as tetrahydroquinolines. This reaction typically involves the cycloaddition of an N-aryl imine (acting as the azadiene) with an electron-rich alkene.

While the Povarov reaction is a versatile tool for building complex molecular scaffolds, there is no specific documentation in the scientific literature of This compound being utilized as the imine component in such a reaction. General methodologies for the synthesis of tetrahydroquinolines often employ various N-aryl imines, but none of the reviewed studies specifically report the use of the title compound.

Nucleophilic Addition Reactions and Derivative Formation

Nucleophilic addition to the carbon-nitrogen double bond is a fundamental reaction of imines. The electrophilic carbon atom of the imine is susceptible to attack by a wide range of nucleophiles, leading to the formation of various amine derivatives. This process is crucial for constructing new carbon-carbon and carbon-heteroatom bonds.

However, specific studies detailing the nucleophilic addition of organometallic reagents, enolates, hydrides, or other nucleophiles to This compound are absent from the current body of scientific literature. The synthesis of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, proceeds through the reduction of an imine intermediate, which is a form of nucleophilic addition (of a hydride). google.com Nevertheless, this example does not involve the title compound. The synthesis of This compound itself is achieved via the condensation of 2-methoxybenzaldehyde (B41997) and aniline (B41778), a reaction that is mechanistically the reverse of the hydration of an imine. rsc.org

Dehydrogenation Processes (general context for imines)

The dehydrogenation of nitrogen-containing heterocycles is a common strategy for introducing aromaticity. In the context of imines, dehydrogenation processes can be relevant, particularly for cyclic imines or in reactions where an initial cyclization is followed by aromatization.

Currently, there are no available research articles that specifically investigate the dehydrogenation of This compound .

Electron-Transfer Reactivity

Electron transfer processes are fundamental to many photochemical and electrochemical reactions. For organic molecules like imines, single-electron transfer (SET) can initiate a cascade of reactions, leading to radical intermediates and subsequent bond formation or cleavage. The viability of such a process depends on the redox potentials of the imine and the reacting partner. nih.govaps.org

Detailed investigations into the electron-transfer reactivity of This compound , including its behavior as an electron donor or acceptor in photochemical or electrochemical contexts, have not been reported in the scientific literature.

Coordination Chemistry of 1 2 Methoxyphenyl N Phenylmethanimine As a Ligand

Chelation Behavior and Donor Atom Properties of the Imine Moiety and Methoxy (B1213986) Group

The ligand 1-(2-methoxyphenyl)-N-phenylmethanimine, also known as N-(2-methoxybenzylidene)aniline, possesses two primary donor atoms that can participate in coordination with a metal center: the nitrogen atom of the imine group (-C=N-) and the oxygen atom of the ortho-methoxy group (-OCH₃). This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion.

The imine nitrogen is a soft donor, readily coordinating to transition metals. The lone pair of electrons on the nitrogen atom is available for donation to a metal's d-orbitals. The methoxy group's oxygen atom, while a harder donor, can also coordinate, particularly with metals that have a higher affinity for oxygen. The chelation of both the imine nitrogen and the methoxy oxygen is crucial for the formation of stable metal complexes. The coordination of the imine nitrogen is generally confirmed by a shift in the ν(C=N) stretching frequency in the infrared spectrum of the resulting complex compared to the free ligand. unn.edu.ng

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the Schiff base with a metal salt in a suitable solvent, often with refluxing to facilitate the reaction. idosr.org The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.

While specific studies on palladium and platinum complexes of this compound are not extensively documented, the general behavior of Schiff bases suggests that they readily form stable complexes with these metals. Palladium(II) and platinum(II) complexes with similar bidentate N-donor ligands often adopt square-planar geometries. nih.govnih.gov The synthesis of such complexes can be achieved by reacting the ligand with precursors like K₂PdCl₄ or K₂PtCl₄. edu.krd

Copper(II) complexes with Schiff bases are well-known and have been extensively studied. nih.govnih.gov The reaction of this compound with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, would be expected to yield a stable complex. scielo.org.za The geometry of copper(II) complexes can vary from square-planar to distorted tetrahedral or even octahedral, depending on the coordination environment and the presence of other ligands or solvent molecules.

Spectroscopic methods are indispensable for the characterization of metal-imine complexes.

Infrared (IR) and Raman Spectroscopy: The most significant feature in the IR spectrum of the free ligand is the C=N stretching vibration. Upon coordination to a metal ion, this band is expected to shift to a lower frequency, indicating the involvement of the imine nitrogen in chelation. unn.edu.ngidosr.org New bands appearing in the far-IR region can often be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free ligand, this compound, shows a characteristic singlet for the azomethine proton (CH=N) at approximately 8.92 ppm. rsc.org The aromatic protons appear as multiplets in the range of 6.91-8.16 ppm, and the methoxy protons are observed as a singlet at around 3.85 ppm. rsc.org Upon complexation, shifts in the positions of these protons, particularly the azomethine proton and the protons of the methoxyphenyl ring, can provide insights into the coordination mode.

| Proton | Chemical Shift (δ, ppm) of Free Ligand |

| CH=N | 8.92 (s) |

| Ar-H | 8.16-8.14 (dd) |

| Ar-H | 7.43-7.35 (ddd) |

| Ar-H | 7.22-7.20 (m) |

| Ar-H | 7.05-7.01 (t) |

| Ar-H | 6.93-6.91 (d) |

| OCH₃ | 3.85 (s) |

| Data obtained in CDCl₃ at 400 MHz. rsc.org |

Influence of Ligand Substitution on Coordination Geometry and Electronic Properties

The coordination geometry and electronic properties of metal complexes are highly sensitive to substitutions on the ligand framework. In the case of this compound, substitutions on either the aniline (B41778) or the methoxyphenyl ring would be expected to have a significant impact.

Electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds. For example, an electron-donating group on the aniline ring would increase the basicity of the imine nitrogen, potentially leading to a stronger M-N bond. Conversely, an electron-withdrawing group would decrease the basicity. These electronic effects can also influence the redox properties of the metal center and the spectroscopic characteristics of the complex.

Stability and Lability of Metal-Imine Complexes under Various Conditions

The stability of metal complexes with this compound is a critical factor in their potential applications. The chelate effect, arising from the bidentate coordination of the ligand, contributes significantly to the thermodynamic stability of the complexes. The stability constants of Schiff base complexes with various transition metals have been studied, and generally follow the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). researchgate.net

The lability of the complexes, which refers to the rate at which ligands are exchanged, is also an important consideration. The kinetic inertness or lability of these complexes will depend on the nature of the metal ion, its oxidation state, and the coordination geometry. For instance, square-planar d⁸ complexes of Pd(II) and Pt(II) are typically kinetically inert.

Catalytic Applications of 1 2 Methoxyphenyl N Phenylmethanimine in Organic Transformations

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a crucial industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. The development of efficient and selective catalyst systems is paramount for this transformation.

The Schiff base, (E)-1-(2-methoxyphenyl)-N-phenylmethanimine, has been successfully employed as a ligand in the palladium-catalyzed hydroformylation of methyl acrylate (B77674). rsc.org In this catalytic system, the imine coordinates to the palladium center, forming a complex of the type [PdL₂Cl₂], where 'L' represents the imine ligand. rsc.org This complex demonstrates notable efficacy in converting methyl acrylate into the corresponding aldehydes. The reaction can be performed without the need for high-pressure syngas (a mixture of CO and H₂) by using glyoxylic acid as an alternative source that decomposes to provide the necessary components. rsc.org The palladium complex containing the 1-(2-methoxyphenyl)-N-phenylmethanimine ligand has shown high catalytic performance, highlighting the potential of this novel catalytic system. rsc.org

A significant challenge in the hydroformylation of unsymmetrical alkenes like methyl acrylate is controlling the regioselectivity—that is, the preferential formation of either the linear or the branched aldehyde isomer. The palladium catalyst system featuring the (E)-1-(2-methoxyphenyl)-N-phenylmethanimine ligand has been shown to effectively control regioselectivity, favoring the formation of the linear aldehyde. rsc.org

Under conventional heating conditions at 200°C for 5 hours, the palladium complex with this imine ligand achieved a high conversion of methyl acrylate with excellent selectivity for the linear product. rsc.org Optimization studies have also explored solventless conditions, which can enhance catalytic performance due to higher reactant concentrations. rsc.org These investigations demonstrate that the choice of ligand and reaction conditions are critical factors in maximizing both the yield and the desired regioselectivity of the hydroformylation process. rsc.org

To improve reaction efficiency and sustainability, microwave-assisted heating has been applied to the hydroformylation of methyl acrylate catalyzed by the palladium-imine complex. rsc.org Microwave irradiation significantly accelerates the reaction, reducing the time required from 5 hours under conventional heating to just 20 minutes. rsc.org This method not only enhances reaction kinetics but also leads to improved yields. For instance, the palladium complex with the (E)-1-(2-methoxyphenyl)-N-phenylmethanimine ligand achieved an 86% yield of aldehydes with a 95:5 linear-to-branched isomer ratio under microwave conditions at 120°C. rsc.org This demonstrates the dual benefits of microwave assistance: drastically shorter reaction times and high efficiency, presenting a more energy-conscious and sustainable approach to hydroformylation. rsc.orgacs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydroformylation of Methyl Acrylate

| Catalyst System | Heating Method | Temperature | Time | Yield (%) | Linear:Branched Ratio |

| [Pd(LB)₂Cl₂] | Conventional | 200°C | 5 h | - | - |

| [Pd(LB)₂Cl₂] | Microwave | 120°C | 20 min | 86% | 95:5 |

Data sourced from Rasayan Journal of Chemistry. rsc.org LB = (E)-1-(2-methoxyphenyl)-N-phenylmethanimine

Applications in Heterocycle Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Imines are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including quinolones.

While specific literature detailing the use of this compound in quinolone synthesis is not prominent, the general synthetic routes to quinolones often involve imine intermediates. One established method involves the condensation of an aldehyde with a primary amine to generate an imine, which then undergoes an intramolecular nucleophilic substitution to form the N-substituted-4-quinolone core. rsc.org This highlights the potential of imines like this compound to serve as reactants in such cyclization strategies.

Furthermore, the synthesis of quinoline (B57606) and its derivatives can be achieved through intramolecular imino Diels-Alder reactions. nih.gov In some of these synthetic pathways, an oxidizing agent is required for a final aromatization step to yield the stable quinoline ring system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and commonly used reagent for such dehydrogenation or aromatization steps. acs.orgnih.gov The use of DDQ is particularly relevant in converting intermediate dihydroquinolines or other cyclized products into the final aromatic quinoline structure. acs.orgnih.gov

Ring-opening polymerization (ROP) is a key method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL) from cyclic esters. rsc.orgcapes.gov.br The catalysts for these reactions are typically metal complexes, and the choice of ligand is critical to their activity and selectivity.

Although there are no specific reports on ROP catalyzed by a formamidine (B1211174) complex derived directly from this compound, metal complexes bearing closely related ligands, such as N,N'-diarylformamidines and phenoxy-imines, are effective catalysts for the ROP of lactides and ε-caprolactone. rsc.orgnih.govmdpi.comresearchgate.net For example, zinc(II) and copper(II) complexes with N,N'-diarylformamidine ligands have been shown to actively catalyze the ROP of both ε-caprolactone and lactides, with kinetics showing a first-order dependence on the monomer concentration. rsc.org Similarly, aluminum and zinc complexes supported by various phenoxy-imine ligands are also highly effective initiators for the ROP of cyclic esters. mdpi.comresearchgate.netresearchgate.netrsc.org These catalysts typically operate through a coordination-insertion mechanism, where the cyclic monomer coordinates to the Lewis acidic metal center before the nucleophilic attack by an alkoxide group initiates the polymerization. The steric and electronic properties of the imine or formamidine ligand play a crucial role in modulating the catalytic activity and controlling the polymer's molecular weight and structure. nih.govresearchgate.net

Photoredox Catalysis Involving Copper(I) Complexes

Photoredox catalysis utilizing copper(I) complexes has emerged as a powerful and sustainable tool in organic synthesis. These complexes can absorb visible light, initiating single-electron transfer (SET) processes that enable a wide array of chemical transformations. In a typical catalytic cycle, the copper(I) complex is excited by light to a longer-lived triplet metal-to-ligand charge transfer (MLCT) state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in SET with organic substrates.

Imines can participate in these reactions, often as substrates. For instance, the reduction of imines to amines can be achieved through photoredox catalysis. While this compound could theoretically serve as a ligand in a copper(I) photoredox catalyst, there is no specific research available to confirm this application. The electronic and steric properties of the methoxy (B1213986) and phenyl groups would influence the photophysical and electrochemical properties of any such potential copper complex.

Other Notable Catalytic Roles

Imines are versatile intermediates and catalysts in a variety of other organic transformations beyond photoredox catalysis. Their reactivity, centered around the carbon-nitrogen double bond, allows them to participate in reactions such as oxidative couplings and dehydrogenations.

Role in Oxidative Coupling Reactions (general context for imines)

Imines are key products in the oxidative coupling of amines or alcohols and amines. beilstein-journals.orgnih.govmdpi.com This transformation is a fundamental method for constructing C-N bonds. In this context, a primary amine is oxidized to an imine, which can then react further. The direct oxidative coupling of primary amines to form symmetrical or unsymmetrical imines is a significant area of research. nih.govrsc.orgnih.gov

Various catalytic systems, often employing transition metals like iron, copper, or manganese, facilitate these reactions by activating the amine C-H or N-H bonds and utilizing an oxidant, which can be as mild as atmospheric air. beilstein-journals.orgmdpi.com The general mechanism often involves the aerobic oxidation of an amine to an aldehyde or a related intermediate, followed by condensation with another amine molecule to yield the imine.

Table 1: Examples of Catalytic Systems for Oxidative Coupling to Imines

| Catalyst System | Reactants | Oxidant | Product Type | Reference |

| Mesoporous Mn1Zr0.5Oy | Alcohols and Amines | Air | Imines | beilstein-journals.org |

| Copper-MOF | Primary Amines | TBHP | Symmetrical Imines | nih.gov |

| Iron Nitrate | Primary/Secondary Amines | Air | Imines | mdpi.com |

| Ag/TiO2 (Photocatalyst) | Amines or Alcohols and Amines | N2O | Symmetrical/Unsymmetrical Imines | nih.gov |

This table presents general findings for imine synthesis and does not include specific data for this compound.

Dehydrogenation of Organic Substrates (general context for imines)

The dehydrogenation of amines to imines is an atom-economical method for their synthesis, releasing hydrogen gas as the only byproduct in acceptorless dehydrogenation. mdpi.com This process is the reverse of imine hydrogenation and is a valuable transformation in organic synthesis. Catalysts based on iridium, ruthenium, and cobalt have proven effective for this reaction. mdpi.combeilstein-journals.orggoogle.com

The mechanism can vary but often involves the oxidative addition of an N-H bond to the metal center, followed by β-hydride elimination. beilstein-journals.org The regioselectivity of the dehydrogenation can be influenced by both steric and electronic factors of the amine substrate. beilstein-journals.org For aromatic amines, the formation of a conjugated imine product is often thermodynamically favored. beilstein-journals.org

Table 2: Catalyst Systems for Dehydrogenation of Amines to Imines

| Catalyst System | Substrate Type | Key Feature | Reference |

| Iridium PCP Pincer Complex | Secondary Amines | Steric factors control regioselectivity | beilstein-journals.org |

| Core–Shell Cobalt Nanoparticles | Primary Amines | Acceptorless and base-free conditions | mdpi.com |

| Ruthenium Complexes | Aromatic Amines | Hydrogen transfer to an oxidant | google.com |

This table presents general findings for the dehydrogenation of amines and does not include specific data for this compound.

Theoretical and Computational Investigations of 1 2 Methoxyphenyl N Phenylmethanimine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of 1-(2-methoxyphenyl)-N-phenylmethanimine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Conformational analysis of related phenoxyalkylamines has also been performed using systematic searches to identify stable conformations. nih.gov These computational approaches can quantitatively determine differences in intramolecular distances, such as the N--O distance, which can vary between different conformations. nih.gov The study of N-difluoromethylated anilides, for example, showed a preference for the cis conformation, a preference influenced by a combination of steric and stereoelectronic effects. rsc.org

Table 1: Selected Optimized Geometrical Parameters for a Related Formamidine (B1211174) Derivative

| Parameter | Value |

|---|---|

| Dihedral Angle (2-methoxyphenyl group to formamidine backbone) | 14.84 (11)° |

| Dihedral Angle (2,6-dimethylphenyl group to formamidine backbone) | 81.61 (12)° |

| Dihedral Angle (between aromatic rings) | 89.25 (5)° |

Data sourced from a study on (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol (B129727) monosolvate. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Energy Band Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity.

In studies of various organic molecules, DFT has been used to calculate HOMO-LUMO energy gaps. researchgate.netresearchgate.net For example, in one study, a significant reduction in the energy gap from 4.014 eV to 2.342 eV was observed upon interaction with a fluoride (B91410) ion, indicating an enhancement of intramolecular charge transfer (ICT). researchgate.net The distribution of electron density in the HOMO and LUMO can describe the potential for ICT within the molecule. researchgate.net Generally, a smaller HOMO-LUMO gap suggests higher reactivity and the possibility of charge transfer within the molecule. The introduction of electron-donating or electron-withdrawing substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

Calculation of Reactivity Descriptors

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Torsional Barriers

Conformational analysis through molecular modeling techniques helps in understanding the flexibility of the molecule and the energy barriers between different conformations. nih.gov For related aromatic foldamers like ortho-phenylenes, studies have shown that these molecules can adopt compact helical conformations due to arene-arene stacking interactions. ohiolink.edu The rotation around single bonds, such as the bond connecting the phenyl rings to the imine group, is associated with specific torsional barriers. While specific values for this compound are not detailed in the provided context, it is known that N-benzylidene-4-methoxyaniline, a related compound, has three rotatable bonds, indicating conformational flexibility. chemexper.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer Interactions)

Charge transfer (CT) interactions are another important type of intermolecular force, particularly in systems with electron-donating and electron-accepting moieties. osti.gov The methoxy (B1213986) group on the phenyl ring of this compound is an electron-donating group, which could participate in CT interactions with suitable acceptor molecules.

Mechanistic Insights Derived from Computational Studies

While specific computational studies detailing the reaction mechanisms involving this compound are not extensively documented in the cited literature, insights can be drawn from computational investigations of similar Schiff bases and related reactions. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways, transition states, and the electronic properties of molecules that govern their reactivity. mdpi.comresearchgate.net

For instance, computational studies on the formation of Schiff bases typically investigate the condensation reaction between a primary amine and a carbonyl compound. researchgate.net These studies often map out the potential energy surface of the reaction, identifying key intermediates and the activation energies required to move from reactants to products. The insights gained from such studies on analogous systems can be extrapolated to understand the formation of this compound from 2-methoxybenzaldehyde (B41997) and aniline (B41778).

Furthermore, computational methods are employed to analyze the electronic structure of Schiff bases, providing information on parameters like global electrophilicity and nucleophilicity. mdpi.com These parameters are crucial in predicting how the molecule will interact with other reagents. For example, the imine group (C=N) is a key functional group in this compound, and its reactivity can be understood by examining the calculated electron density and frontier molecular orbitals (HOMO and LUMO). Such analyses can predict whether the imine nitrogen or carbon is more likely to act as a nucleophilic or electrophilic center in various reactions.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR)

First-principles calculations, primarily using DFT, have become a standard method for predicting the spectroscopic parameters of molecules, including NMR and IR spectra. researchgate.net These theoretical predictions are invaluable for complementing experimental data, aiding in the assignment of spectral signals, and providing a deeper understanding of the molecule's structure and vibrational modes.

For this compound, theoretical calculations would typically involve optimizing the molecular geometry and then computing the NMR chemical shifts and vibrational frequencies. mdpi.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net

NMR Spectroscopy:

Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). A comparison between the experimentally obtained ¹H NMR data for (E)-1-(2-methoxyphenyl)-N-phenylmethanimine and theoretically predicted values for similar compounds demonstrates the utility of this approach. rsc.org

Below is a table presenting the experimental ¹H NMR data for the compound. rsc.org

| Proton | Experimental Chemical Shift (δ, ppm) rsc.org | Multiplicity rsc.org | Coupling Constant (J, Hz) rsc.org |

|---|---|---|---|

| CH=N | 8.92 | s | |

| Ar-H | 8.16-8.14 | dd | 7.7, 1.7 |

| Ar-H | 7.43-7.35 | ddd | 15.6, 14.7, 4.6 |

| Ar-H | 7.22-7.20 | m | |

| Ar-H | 7.05-7.01 | t | 7.8 |

| Ar-H | 6.93-6.91 | d | 8.3 |

| OCH₃ | 3.85 | s |

IR Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net For Schiff bases, key vibrational modes of interest include the C=N stretching frequency, which is characteristic of the imine group, as well as C-H and C=C stretching vibrations of the aromatic rings. mdpi.com

The table below shows a comparison of typical experimental and theoretical vibrational frequencies for characteristic functional groups in similar Schiff base compounds.

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) mdpi.comresearchgate.net | Typical Theoretical Frequency Range (cm⁻¹) researchgate.netmdpi.com |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | 2950-2850 |

| C=N Imine Stretch | 1630-1610 | 1640-1620 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch | 1260-1230 | 1270-1240 |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for 1-(2-methoxyphenyl)-N-phenylmethanimine is a significant area of future research. A primary goal is to minimize the use of hazardous solvents and reagents, aligning with the principles of green chemistry. This includes the exploration of solvent-free reaction conditions and the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reaction rates and improve energy efficiency.

A strong emphasis is also placed on the design and application of reusable catalysts. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive for their potential to reduce waste and lower production costs. Research into catalysts derived from abundant, non-toxic materials is also a key aspect of developing sustainable synthetic methodologies.

Exploration of Advanced Catalytic Systems and Reaction Mechanisms

Future investigations will likely focus on the use of advanced catalytic systems to enhance the synthesis and functionalization of this compound. This includes the exploration of nanocatalysts, which offer high surface area-to-volume ratios and unique electronic properties that can lead to superior catalytic activity and selectivity. The nature of the Schiff base ligand has been shown to influence the yield and regioselectivity of reactions like hydroformylation.

Furthermore, the development of multi-metallic or bimetallic catalysts is a promising frontier. These systems can exhibit synergistic effects, where the combination of different metals results in enhanced catalytic performance that is not achievable with single-metal catalysts. A significant part of this research will involve elucidating the complex reaction mechanisms that occur on the surface of these advanced catalysts to enable their rational design and optimization.

Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A more profound understanding of the reaction mechanisms governing the formation and reactivity of this compound will be pursued through a powerful combination of experimental and computational techniques. In-situ spectroscopic methods, such as FTIR and NMR, will provide real-time data on reaction kinetics and the formation of intermediates.

These experimental findings will be complemented by computational modeling, particularly using Density Functional Theory (DFT). DFT calculations can map out reaction pathways, determine the energies of transition states, and provide insights into the electronic and structural changes that occur during a reaction. For instance, computational studies on related systems have been used to understand the molecular mechanism of reactions involving similar functional groups. mdpi.com This synergistic approach is crucial for building comprehensive models of reactivity that can guide the development of more efficient synthetic strategies.

Rational Design of Functional Materials Incorporating the Chemical Compound

The unique structural and electronic features of this compound make it a valuable building block for the creation of novel functional materials. The incorporation of this compound and its derivatives into polymer structures is a key strategy for developing materials with enhanced characteristics. Future research will focus on integrating this Schiff base into porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The imine and methoxy (B1213986) functionalities can serve as coordination sites for metal ions or as points for covalent linkage, allowing for the construction of well-defined, extended networks. The resulting materials could possess tailored properties for applications in areas such as gas storage, separation, catalysis, and chemical sensing. The ability to systematically modify the Schiff base precursor allows for the rational design of materials with specific and predictable functionalities.

Advanced Investigations into Structure-Reactivity Relationships

Future studies will aim to establish a more detailed understanding of the structure-reactivity relationships of this compound and its analogues. By systematically altering the substituents on the phenyl and methoxyphenyl rings, researchers can probe how electronic and steric factors influence the compound's chemical behavior and physical properties.

Computational tools, such as docking analysis and molecular dynamics simulations, can be employed to predict how structural modifications will affect interactions with biological targets or catalytic sites. nih.gov This is exemplified by studies on related N-arylpiperazine derivatives, where structure-activity relationships are crucial for designing compounds with specific biological activities. mdpi.com This knowledge is fundamental for the rational design of new molecules with optimized performance for a wide range of applications, from catalysis to materials science and medicinal chemistry.

Compound Data

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)-N-phenylmethanimine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between 2-methoxyphenyl carbonyl derivatives and aniline. For example, analogous compounds (e.g., cyclopropane derivatives) were prepared using "General Method B," involving amine precursors and cyclopropanation agents under controlled temperatures (60–80°C) . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/methanol mixtures). Purity is enhanced via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- ¹H/¹³C NMR : Look for imine proton signals near δ 8.3–8.5 ppm and methoxy groups at δ 3.8–3.9 ppm. Aromatic protons typically appear between δ 6.8–7.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm deviation .

- IR : Stretching vibrations for C=N bonds near 1600–1650 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use fume hoods to avoid inhalation (risk code H335). Wear nitrile gloves and safety goggles due to potential skin/eye irritation (H315, H318). In case of exposure, rinse affected areas with water for 15 minutes and consult poison control (e.g., CHEMTREC) . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound derivatives?

- Methodology : SC-XRD provides precise bond lengths and angles, resolving tautomerism or stereochemical uncertainties. For example, related imine oxides were analyzed using a Bruker APEX-II diffractometer (Cu-Kα radiation, λ=1.54178 Å) at 120 K. Data refinement with SHELXL-2018/3 and visualization via DIAMOND software confirmed planar geometry and intermolecular interactions .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data using root-mean-square deviation (RMSD) analysis.

- Investigate solvent effects (e.g., chloroform vs. DMSO) via COSMO-RS models. Discrepancies >0.3 ppm may indicate conformational flexibility or hydrogen bonding .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Use molecular docking (AutoDock Vina) or frontier molecular orbital (FMO) analysis. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the imine carbon. Transition state modeling (Gaussian 16) with implicit solvation (PCM model) can predict activation barriers for specific reagents .

Q. How does the electronic environment of the methoxy group influence the compound’s biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.